trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl
Description
Properties
IUPAC Name |
benzyl N-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWZAAHQLZEMU-LYCTWNKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis of Compound VI-HCl often begins with the preparation of (3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-amine (Compound IV), a key intermediate. As detailed in, Compound III—a racemic mixture of amino alcohols—is resolved via crystallization with enantiomerically pure protected amino acids such as N-(tert-butoxycarbonyl)-L-leucine. This step achieves diastereomeric salt formation, yielding Compound IV with 96–99% ee after recrystallization in methyl isobutyl ketone (MIBK) at 0°C.
Carbamate Formation
The resolved amine (Compound IV) undergoes carbamate coupling with benzyl chloroformate in the presence of potassium carbonate (K₂CO₃) as a base. This reaction, conducted in MIBK at 20°C, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage. Post-reaction aqueous workup and solvent evaporation yield the free base of Compound VI , which is subsequently converted to its hydrochloride salt using HCl gas in isopropanol.
Table 1. Optimization of Carbamate Coupling (Source:)
| Parameter | Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Base | K₂CO₃ | 92 | 98.8 |
| Solvent | MIBK | 89 | 97.5 |
| Temperature (°C) | 20 | 95 | 99.4 |
Enzymatic Hydrolysis for Pyrrolidine Ring Functionalization
Substrate Synthesis
An alternative route described in utilizes racemic 3,4-trans-disubstituted pyrrolidinones (Compound II) as starting materials. Lipase-catalyzed enantioselective hydrolysis of Compound II in aqueous buffer (pH 7.0) at 37°C generates (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine (Compound I) with >99% ee. This enzymatic step avoids chromatographic purification, a significant advantage for industrial-scale synthesis.
Carbamate Installation
The primary alcohol of Compound I is selectively protected with benzyl chloroformate in toluene at 0°C, employing triethylamine (Et₃N) as a base. This regioselective reaction forms the trans-configured carbamate without epimerization, as confirmed byC NMR analysis. Subsequent hydrogenolysis of the benzyl ether using Pd/C under H₂ atmosphere yields the free hydroxypyrrolidine, which is precipitated as the hydrochloride salt from ethyl acetate.
Table 2. Enzymatic vs. Chemical Resolution (Source:)
| Method | ee (%) | Yield (%) | Purification Steps |
|---|---|---|---|
| Enzymatic hydrolysis | 99.5 | 85 | None |
| Diastereomeric salt | 98.8 | 78 | Crystallization |
Benzyl Chloroformate Reactivity and Side Reactions
Chemoselectivity Challenges
Studies in highlight the propensity of benzyl chloroformate to form ureas via overreaction with primary amines. To suppress this, reactions must be conducted at low temperatures (0–5°C) with slow reagent addition. For Compound VI-HCl , maintaining a 1:1 molar ratio of benzyl chloroformate to amine in MIBK minimizes urea byproduct formation to <2%.
Solvent Effects
Polar aprotic solvents like tetrahydrofuran (THF) increase reaction rates but reduce enantiopurity due to solvation-induced racemization. Nonpolar solvents such as MIBK or toluene preserve stereochemical integrity, achieving 98–99% ee as demonstrated in and.
Large-Scale Process Considerations
Crystallization Optimization
Industrial protocols from emphasize cooling crystallization for final product isolation. A stepwise temperature reduction from 63°C to 0°C over 4 hours in isopropanol yields Compound VI-HCl as a crystalline solid with 99.7% purity by HPLC. Seed crystals (0.5% w/w) are critical for controlling particle size distribution.
Waste Stream Management
The patented process in recovers >90% of MIBK via distillation, reducing solvent consumption to 5 L/kg product. Aqueous waste streams containing K₂CO₃ are neutralized with HCl and treated via reverse osmosis before discharge.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Organic Synthesis
trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : Formation of derivatives with new functional groups.
- Catalytic Applications : Acts as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity .
Biological Applications
The compound has been investigated for its potential roles in biological systems:
- Enzyme Interaction : It may interact with enzymes, influencing biochemical pathways. For example, studies have shown that related compounds can inhibit nitric oxide synthase (nNOS), a key enzyme in the urea cycle, indicating potential applications in neurology and pharmacology .
- Pharmacological Studies : The compound has been explored for its therapeutic applications, particularly as a precursor for drug development targeting various diseases. Its structure allows for modifications that can enhance biological activity .
Medicinal Chemistry
In medicinal chemistry, trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is being evaluated for its efficacy in drug design:
- Drug Development : It has been used as a scaffold for synthesizing new pharmaceutical agents with improved potency against specific targets such as arginase inhibitors, which play roles in cancer and metabolic disorders .
- Therapeutic Potential : The compound’s ability to modulate biological pathways makes it a candidate for developing treatments for conditions like cerebral palsy and other neurological disorders .
Data Table of Applications
Case Study 1: Inhibition of Nitric Oxide Synthase
A study demonstrated that derivatives of trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride exhibit varying degrees of inhibition against nNOS. The findings suggest that structural modifications can enhance selectivity and potency against specific isoforms of nitric oxide synthase, which is crucial in developing targeted therapies for neurodegenerative diseases.
Case Study 2: Arginase Inhibitors
Research highlighted the synthesis of compounds related to trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride that showed significant inhibition of arginase. These compounds were evaluated for their potential therapeutic effects on metabolic disorders, showcasing the compound's versatility in medicinal chemistry applications.
Mechanism of Action
The mechanism of action of trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The hydroxypyrrolidine ring can interact with enzymes and receptors, modulating their activity. The benzyl group and the carbamate moiety contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Compound A : trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate HCl
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- CAS Number : 1951441-29-4
- Key Difference : A methyl group replaces the hydroxymethyl group at the pyrrolidine ring.
- Synthetic Utility: The methyl group is less reactive than the hydroxyl, making this compound more stable under acidic/basic conditions .
Compound B : cis-Benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate HCl
- CAS Number: Not explicitly provided (see ).
- Key Difference : Stereochemistry (cis vs. trans) and methyl substituent.
- Impact :
Functional Group Modifications
Compound C : Benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate
- Molecular Formula : C₂₀H₂₁N₂O₃
- CAS Number: Not specified .
- Key Difference : Incorporation of a pyridinyl and cyclohexyl moiety instead of pyrrolidine.
- Impact :
Comparative Data Table
Biological Activity
trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19ClN2O3
- CAS Number : 2008714-34-7
This structure features a benzyl group attached to a hydroxypyrrolidine moiety, which is significant for its biological interactions.
The biological activity of trans-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate HCl primarily involves its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing pathways critical for cellular functions. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could play a role in therapeutic applications.
- Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways relevant to pain and inflammation.
Biological Activity Studies
Recent studies have focused on the compound's effects on various biological systems. Below are key findings from research:
Table 1: Biological Activities of this compound
Case Studies
-
Histone Deacetylase (HDAC) Inhibition :
A study evaluated the compound's ability to inhibit HDACs, which are crucial in cancer biology. Results indicated significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent effects on gene expression related to cell cycle regulation . -
Antitumor Activity :
Research demonstrated that this compound exhibited antiproliferative effects against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression in vitro, suggesting its potential as an anticancer agent . -
Neuroprotective Properties :
In models of cerebral ischemia, the compound showed protective effects against neuronal death. This was attributed to its ability to modulate nitric oxide synthase (nNOS) activity, highlighting its potential in treating neurodegenerative conditions .
Q & A
Q. What are the recommended methods for synthesizing trans-Benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate HCl?
The synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1 : Introduce the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., K₂CO₃ in THF).
- Step 2 : Functionalize the pyrrolidine ring, ensuring trans-stereochemistry through controlled ring-opening or stereoselective reduction.
- Step 3 : Hydrochloride salt formation using HCl/MeOH .
Q. Key considerations :
Q. How is the stereochemistry of the pyrrolidine ring confirmed experimentally?
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (SHELX suite) for refinement. Ensure high-resolution data (<1.0 Å) to minimize ambiguity in electron density maps .
- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons on C3 and C4 of the pyrrolidine ring. trans-Configuration typically shows larger coupling constants (~8–10 Hz) compared to cis .
Q. What are the critical safety and storage protocols for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse with water for ≥15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., twinned crystals) be resolved for this compound?
- Data collection : Use a high-brilliance X-ray source (synchrotron) to improve signal-to-noise ratios.
- Refinement : Apply twin refinement algorithms in SHELXL (e.g., TWIN/BASF commands) to model overlapping lattices. Validate with Rint and Rfree metrics .
- Alternative approaches : If twinning persists, consider alternative crystallization solvents (e.g., DMSO/water mixtures) to grow single-domain crystals .
Q. What strategies optimize regioselectivity during functionalization of the pyrrolidine ring?
Q. Example reaction conditions :
| Reaction Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| C3 Methylation | Pd(OAc)₂/BINAP | Toluene | 80°C | 72% |
Q. How can degradation products of this compound be identified and quantified?
Q. Key degradation pathways :
- Hydrolysis of the carbamate under acidic/basic conditions.
- Oxidation of the hydroxypyrrolidine moiety.
Q. What computational methods validate the compound’s bioactivity or binding interactions?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydroxyl-binding pockets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks involving the 4-hydroxypyrrolidine group .
Q. How are batch-to-batch purity variations addressed in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
